molecular formula C20H14ClF3N2O2 B2597680 5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide CAS No. 339024-10-1

5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide

Cat. No.: B2597680
CAS No.: 339024-10-1
M. Wt: 406.79
InChI Key: GMRMPEICRJGBIY-UHFFFAOYSA-N
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Description

5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide is a complex organic compound that features a pyridine ring substituted with a phenyl group, a trifluoromethyl group, and a chloro group

Mechanism of Action

Target of Action

The primary targets of 5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide Similar compounds have been found to bind with high affinity to multiple receptors , which could be a potential target for this compound.

Mode of Action

The exact mode of action of This compound It’s known that similar compounds interact with their targets through various mechanisms . For instance, some compounds bind to their targets and inhibit their function, while others may enhance the function of their targets .

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds have been found to affect a broad range of biochemical pathways . These compounds can influence the function of various enzymes, receptors, and other proteins, leading to changes in cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Environmental factors such as temperature, ph, and the presence of other substances can potentially influence the action of a compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, distinguishes it from many other compounds and enhances its potential for various applications .

Properties

IUPAC Name

5-chloro-6-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O2/c21-17-10-14(18(27)25-16-7-2-1-3-8-16)12-26(19(17)28)11-13-5-4-6-15(9-13)20(22,23)24/h1-10,12H,11H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRMPEICRJGBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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